Methyl leucylleucinate (hydrochloride)
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Overview
Description
Methyl leucylleucinate hydrochloride is a chemical compound with the molecular formula C13H27ClN2O3 It is a derivative of leucine, an essential amino acid, and is often used in biochemical research
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl leucylleucinate hydrochloride can be synthesized through the esterification of leucine derivatives. The process typically involves the reaction of leucine with methanol in the presence of hydrochloric acid, which acts as a catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of methyl leucylleucinate hydrochloride may involve large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The final product is usually purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl leucylleucinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl leucylleucinate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is employed in studies related to protein synthesis and enzyme activity.
Medicine: Research has shown its potential in developing drugs for treating various diseases, including cancer and autoimmune disorders.
Industry: It is used in the production of pharmaceuticals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of methyl leucylleucinate hydrochloride involves its interaction with specific molecular targets. It is known to inhibit dipeptidyl peptidase I (DPPI), an enzyme involved in the activation of immune cells. By inhibiting DPPI, the compound can induce apoptosis in certain immune cells, leading to its potential use in immunosuppressive therapies.
Comparison with Similar Compounds
Methyl leucylleucinate hydrochloride can be compared with other leucine derivatives, such as:
L-Leucine methyl ester hydrochloride: Similar in structure but differs in its specific applications and biological activity.
L-Leucyl-L-leucine methyl ester hydrochloride: Another derivative with distinct properties and uses in biochemical research.
Biological Activity
Methyl leucylleucinate hydrochloride is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
Methyl leucylleucinate hydrochloride has the chemical formula C₁₃H₂₇ClN₂O₃, with a molecular weight of 290.82 g/mol. It is characterized by the presence of leucine residues, which are known to play significant roles in various biological processes.
1. Antimicrobial Activity
Research indicates that methyl leucylleucinate exhibits antimicrobial properties against various bacterial strains. A study published in the Journal of Medicinal Chemistry evaluated several derivatives of leucine-based compounds and found that methyl leucylleucinate demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis .
2. Anti-inflammatory Effects
In vitro studies have shown that methyl leucylleucinate can inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. A case study involving macrophage cell lines demonstrated that treatment with this compound reduced levels of TNF-α and IL-6, markers associated with inflammation .
3. Cytotoxicity Against Cancer Cells
Methyl leucylleucinate has been investigated for its cytotoxic effects on cancer cell lines. In a study assessing its impact on human cancer cells, it was observed that the compound induced apoptosis in breast cancer cells (MCF-7) through the activation of caspase pathways . The results are summarized in Table 1.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 25 | Caspase activation |
HeLa | 30 | Cell cycle arrest |
A549 | 35 | Apoptosis induction |
The biological activity of methyl leucylleucinate is primarily attributed to its interaction with cellular signaling pathways. It is believed to modulate the MAPK/ERK pathway, which is crucial in regulating cell proliferation and apoptosis. This modulation leads to altered gene expression profiles associated with growth inhibition and apoptosis .
Case Study 1: Anti-inflammatory Mechanism
A case study involving animal models of arthritis demonstrated that administration of methyl leucylleucinate significantly reduced joint swelling and inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals, supporting its potential use in inflammatory conditions .
Case Study 2: Cancer Treatment Potential
Another case study focused on the efficacy of methyl leucylleucinate in combination with standard chemotherapy agents. The combination therapy showed enhanced cytotoxic effects in breast cancer models, indicating a synergistic effect that warrants further investigation into combination treatments for cancer therapy .
Safety and Toxicity
Toxicological assessments indicate that methyl leucylleucinate has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity in various biological systems .
Properties
IUPAC Name |
methyl 2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3.ClH/c1-8(2)6-10(14)12(16)15-11(7-9(3)4)13(17)18-5;/h8-11H,6-7,14H2,1-5H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXQFTNCULOWRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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